1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol
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Overview
Description
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dichloropyridine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the 2,6-dichloropyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atoms on the pyridine ring can participate in various binding interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2,6-Dichloropyridine: Shares the pyridine ring with chlorine substitutions but lacks the trifluoroethanol group.
2,2,2-Trifluoroethanol: Contains the trifluoroethanol group but lacks the pyridine ring and chlorine substitutions.
Uniqueness: 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of the trifluoroethanol group and the dichloropyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2,5,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXXVXPKOYEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(C(F)(F)F)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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